molecular formula C11H17NO2 B15276930 (2,3-Diethoxyphenyl)methanamine

(2,3-Diethoxyphenyl)methanamine

Cat. No.: B15276930
M. Wt: 195.26 g/mol
InChI Key: SUZZNJBVILGXCE-UHFFFAOYSA-N
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Description

(2,3-Diethoxyphenyl)methanamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of methanamine, where the phenyl ring is substituted with two ethoxy groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Diethoxyphenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-diethoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 2,3-diethoxybenzaldehyde is subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting this compound is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (2,3-Diethoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted phenylmethanamines.

Scientific Research Applications

(2,3-Diethoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Diethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups on the phenyl ring may enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

    (2,3-Dimethoxyphenyl)methanamine: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4-Dimethoxyphenethylamine: A related compound with a different substitution pattern on the phenyl ring.

Uniqueness: (2,3-Diethoxyphenyl)methanamine is unique due to the presence of ethoxy groups, which may confer distinct chemical and biological properties compared to its methoxy-substituted counterparts. These differences can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2,3-diethoxyphenyl)methanamine

InChI

InChI=1S/C11H17NO2/c1-3-13-10-7-5-6-9(8-12)11(10)14-4-2/h5-7H,3-4,8,12H2,1-2H3

InChI Key

SUZZNJBVILGXCE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC)CN

Origin of Product

United States

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